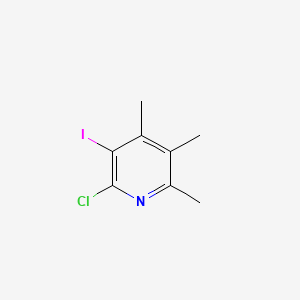
2-Chloro-3-iodo-4,5,6-trimethylpyridine
Descripción general
Descripción
2-Chloro-3-iodo-4,5,6-trimethylpyridine is a chemical compound with the molecular formula C8H9ClIN . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-iodo-4,5,6-trimethylpyridine consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 2nd position with a chlorine atom, at the 3rd position with an iodine atom, and at the 4th, 5th, and 6th positions with methyl groups .Aplicaciones Científicas De Investigación
Antiviral Research
- Antiviral Activity Assessment : 2-Chloro-3-iodo-4,5,6-trimethylpyridine and related compounds have been evaluated for their potential antiviral activities. The efficacy of various halogenated compounds, including chloro and iodo derivatives, against viral infections such as herpes simplex keratitis, was studied, highlighting the importance of blocking nucleotide incorporation into DNA for antiviral activity (Kaufman, Maloney, & Nesburn, 1962).
Cancer Research
- Enhancement of Antitumor Activity : Research has focused on enhancing the antitumor activity of chemotherapeutic agents, such as fluoropyrimidines, by utilizing inhibitors like 5-chloro-2,4-dihydroxypyridine to inhibit certain enzymatic activities, thereby increasing the cytotoxicity of the chemotherapeutic agents in tumor cells (Takechi, Fujioka, Matsushima, & Fukushima, 2002).
Radiopharmaceutical Development
- Development of Radiopharmaceuticals : Halogenated compounds have been explored in the synthesis of compounds for potential use in radiopharmaceutical applications. The research includes synthesizing and evaluating radioiodinated barbiturates and vinylalkylbarbituric acid analogues for their ability to cross the blood-brain barrier, indicating potential applications in cerebral perfusion imaging (Srivastava, Callahan, Cunningham, & Knapp, 1983).
Chemotherapy Research
- Chemotherapeutic Activity Analysis : The metabolic reduction of certain nitrobenzamide compounds to their nitroso derivatives and the subsequent induction of cell death in tumor cells have been studied, suggesting potential applications in chemotherapy (Mendeleyev, Kirsten, Hakam, Buki, & Kun, 1995).
Propiedades
IUPAC Name |
2-chloro-3-iodo-4,5,6-trimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClIN/c1-4-5(2)7(10)8(9)11-6(4)3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOMQKJCTYKNPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)Cl)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-iodo-4,5,6-trimethylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



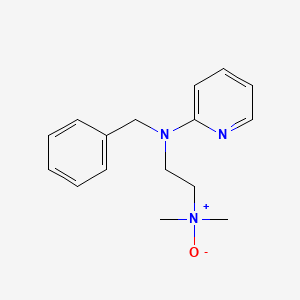

![Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one](/img/structure/B1436060.png)
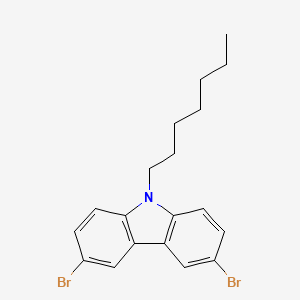





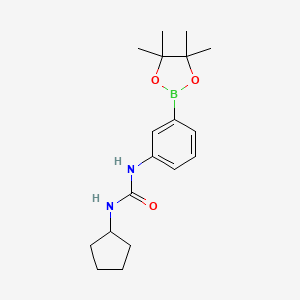
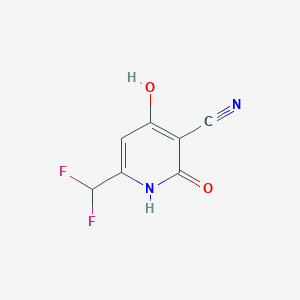
![3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine](/img/structure/B1436073.png)
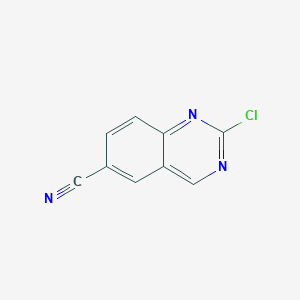
![5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide](/img/structure/B1436077.png)